molecular formula C15H17NO2S B12748129 3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol CAS No. 128439-44-1

3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol

Katalognummer: B12748129
CAS-Nummer: 128439-44-1
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: MWJJIXOSZBGGMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol is an organic compound that features a phenol group substituted with a dimethylaminomethyl group and a sulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol typically involves the reaction of 2-(dimethylaminomethyl)phenol with an appropriate sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the dimethylaminomethyl group can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((2-((Dimethylamino)methyl)phenyl)sulfinyl)phenol is unique due to the presence of both the dimethylaminomethyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

128439-44-1

Molekularformel

C15H17NO2S

Molekulargewicht

275.4 g/mol

IUPAC-Name

3-[2-[(dimethylamino)methyl]phenyl]sulfinylphenol

InChI

InChI=1S/C15H17NO2S/c1-16(2)11-12-6-3-4-9-15(12)19(18)14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3

InChI-Schlüssel

MWJJIXOSZBGGMU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=CC=C1S(=O)C2=CC=CC(=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.